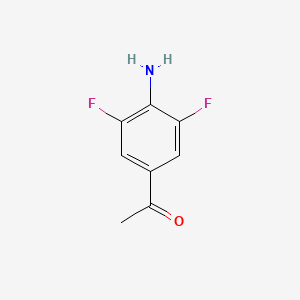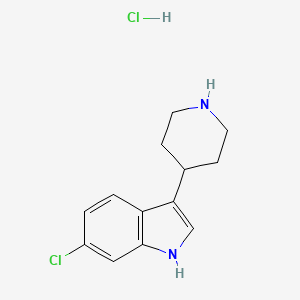
6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride is a chemical compound with the molecular formula C13H16Cl2N2. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-bearing pyrrole ring. The presence of a piperidine ring, a six-membered heterocycle containing one nitrogen atom, adds to its structural complexity and potential pharmacological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then subjected to further synthetic steps to introduce the piperidine ring and the chlorine substituent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely follow similar synthetic routes with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like manganese dioxide.
Reduction: The compound can be reduced under hydrogenation conditions using catalysts like rhodium complexes.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Rhodium (I) complex and pinacol borane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized indole derivatives, while substitution reactions can produce a wide range of substituted indoles .
Scientific Research Applications
6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving indole derivatives, which have shown various biological activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, it can disrupt cell division, making it a potential candidate for anticancer therapies. The compound undergoes a series of protonations and stereoselective enamine protonation during its reactions .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-piperidin-4-yl-1H-indole: Similar structure without the hydrochloride group.
2-(1H-indol-3-yl)-4,6-diphenylnicotinonitrile: Contains an indole ring and is used for antimalarial activity.
7-Ethoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole: Reported as an anti-Herpes Simplex virus-1 compound.
Uniqueness
6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride is unique due to its specific combination of a chlorine-substituted indole ring and a piperidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization sets it apart from other indole derivatives .
Properties
IUPAC Name |
6-chloro-3-piperidin-4-yl-1H-indole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2.ClH/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9;/h1-2,7-9,15-16H,3-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZLDYVHUMHYGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=CC(=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
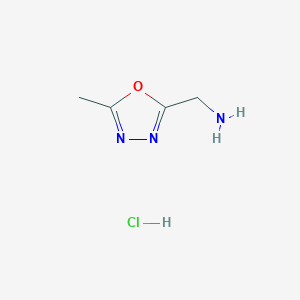
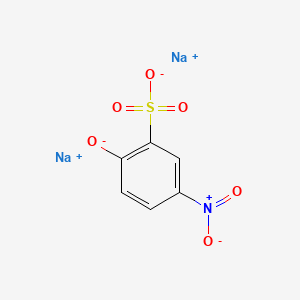
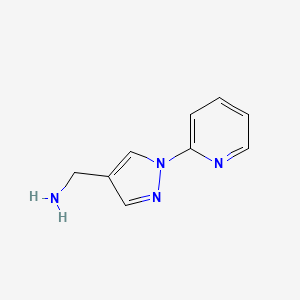
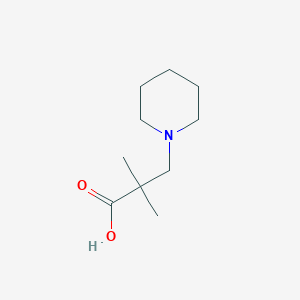
![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B1357936.png)
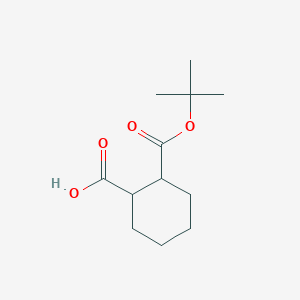
![[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol](/img/structure/B1357943.png)
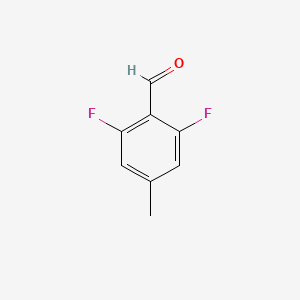
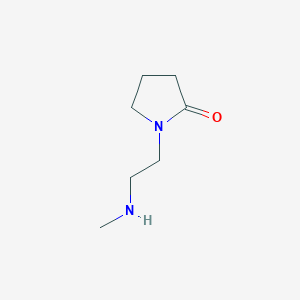
![5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B1357956.png)
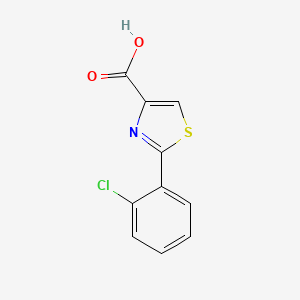
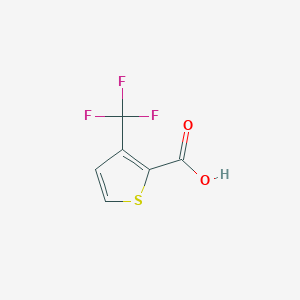
![5-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-2-amine](/img/structure/B1357966.png)
